In-Ehpg

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

In-Ehpg, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a synthetic polymer that has been extensively used in the field of drug delivery. The unique properties of In-Ehpg make it an ideal candidate for the development of new drug delivery systems.

Mécanisme D'action

The mechanism of action of In-Ehpg-based drug delivery systems depends on the type of drug being delivered and the targeted site of action. In general, the polymer encapsulates the drug and delivers it to the target site, where it is released in a controlled manner. The release rate of the drug can be modulated by changing the properties of the polymer, such as its molecular weight and hydrophilicity.

Effets Biochimiques Et Physiologiques

In-Ehpg-based drug delivery systems have been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biodegradable and is cleared from the body through the kidneys. The biochemical and physiological effects of In-Ehpg-based drug delivery systems depend on the type of drug being delivered and the targeted site of action.

Avantages Et Limitations Des Expériences En Laboratoire

In-Ehpg-based drug delivery systems offer several advantages for lab experiments, including their ability to encapsulate a wide range of drugs, their biocompatibility and biodegradability, and their ability to deliver drugs in a controlled manner. However, there are also some limitations to using In-Ehpg-based drug delivery systems in lab experiments, including the difficulty in synthesizing the polymer and the need for specialized equipment to characterize its properties.

Orientations Futures

There are several future directions for the development of In-Ehpg-based drug delivery systems. These include the development of new methods for synthesizing the polymer, the optimization of the properties of the polymer for specific applications, and the testing of the polymer in clinical trials. Other future directions include the development of new drug delivery systems based on In-Ehpg, such as targeted drug delivery systems and stimuli-responsive drug delivery systems.

Conclusion:

In-Ehpg is a synthetic polymer that has been extensively used in the field of drug delivery. The polymer offers several advantages for the development of new drug delivery systems, including its biocompatibility, biodegradability, and water solubility. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases. There are several future directions for the development of In-Ehpg-based drug delivery systems, including the optimization of the properties of the polymer for specific applications and the testing of the polymer in clinical trials.

Méthodes De Synthèse

In-Ehpg is synthesized by polymerizing In-Ehpg(2-hydroxypropyl) methacrylamide monomers using a free radical initiator. The resulting polymer has a high molecular weight and a narrow molecular weight distribution. The polymerization reaction can be carried out using different methods, including solution polymerization, emulsion polymerization, and precipitation polymerization. The choice of polymerization method depends on the desired properties of the polymer and the intended application.

Applications De Recherche Scientifique

In-Ehpg has been extensively used in the field of drug delivery due to its unique properties, including biocompatibility, biodegradability, and water solubility. The polymer can be used to encapsulate a wide range of drugs, including small molecules, peptides, and proteins. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

Propriétés

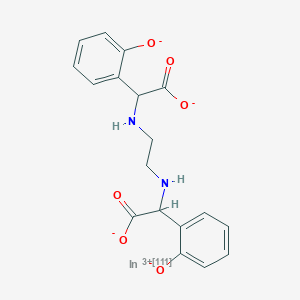

Numéro CAS |

132830-15-0 |

|---|---|

Nom du produit |

In-Ehpg |

Formule moléculaire |

C18H16InN2O6- |

Poids moléculaire |

467.2 g/mol |

Nom IUPAC |

2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;indium-111(3+) |

InChI |

InChI=1S/C18H20N2O6.In/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4/i;1-4 |

Clé InChI |

RWAZXYXDUOVRLB-JWFOFJTQSA-J |

SMILES isomérique |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[111In+3] |

SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |

SMILES canonique |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |

Synonymes |

In-EHPG indium(111)-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) N.N'-ethylenebis(2-hydroxyphenyl)glycine-indium(111) complex |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)

![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)